molecular formula C10H8F3NO3 B1325374 1-(2-nitroprop-1-enyl)-4-(trifluoromethoxy)benzene CAS No. 933673-27-9

1-(2-nitroprop-1-enyl)-4-(trifluoromethoxy)benzene

Cat. No.: B1325374
CAS No.: 933673-27-9
M. Wt: 247.17 g/mol
InChI Key: RESNPBJBJXXQMZ-UHFFFAOYSA-N
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Description

1-(2-Nitroprop-1-en-1-yl)-4-(trifluoromethoxy)benzene is a specialty chemical building block of significant interest in advanced organic synthesis and pharmaceutical research. This compound belongs to the chemical class of nitrostyrenes, which are widely recognized as versatile intermediates in the construction of complex molecules . Its molecular structure integrates a nitroalkene functionality, a powerful electrophile, with a trifluoromethoxy-substituted aromatic ring, a motif known to enhance metabolic stability and lipophilicity in bioactive compounds. The primary research value of this reagent lies in its role as a precursor in the synthesis of pharmacologically active amines. Through reduction protocols, the nitropropene moiety can be efficiently transformed into a substituted amphetamine scaffold . The presence of the trifluoromethoxy group on the phenyl ring is particularly valuable for medicinal chemistry programs aimed at developing new compounds for neuroscience and metabolic disease research, as this group is a common feature in agrochemicals and pharmaceuticals . Researchers utilize this compound in Knoevenagel condensation and other catalytic reactions to explore structure-activity relationships and develop novel chemical entities. This product is intended for use in a controlled laboratory setting by qualified professionals and is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-(2-nitroprop-1-enyl)-4-(trifluoromethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO3/c1-7(14(15)16)6-8-2-4-9(5-3-8)17-10(11,12)13/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESNPBJBJXXQMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=C(C=C1)OC(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301216015
Record name 1-(2-Nitro-1-propen-1-yl)-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301216015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933673-27-9
Record name 1-(2-Nitro-1-propen-1-yl)-4-(trifluoromethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933673-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Nitro-1-propen-1-yl)-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301216015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(2-Nitroprop-1-en-1-yl)-4-(trifluoromethoxy)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethoxy)benzaldehyde and nitroethane.

    Condensation Reaction: The key step involves a condensation reaction between 4-(trifluoromethoxy)benzaldehyde and nitroethane in the presence of a base, such as sodium ethoxide, to form the desired product.

    Reaction Conditions: The reaction is usually carried out under reflux conditions, with the reaction mixture being heated to around 80-100°C for several hours.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-(2-Nitroprop-1-en-1-yl)-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can undergo oxidation reactions, where the prop-1-en-1-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, oxidizing agents like potassium permanganate, and nucleophiles such as amines or thiols. Major products formed from these reactions include amino derivatives, aldehydes, carboxylic acids, and substituted benzene derivatives.

Scientific Research Applications

1-(2-Nitroprop-1-en-1-yl)-4-(trifluoromethoxy)benzene has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Nitroprop-1-en-1-yl)-4-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

1-(2-Nitroprop-1-en-1-yl)-4-(trifluoromethoxy)benzene can be compared with similar compounds such as:

    1-(2-Nitroprop-1-en-1-yl)benzene: Lacks the trifluoromethoxy group, resulting in different chemical and biological properties.

    4-(Trifluoromethoxy)benzaldehyde: Lacks the nitro and prop-1-en-1-yl groups, making it less reactive in certain chemical reactions.

    1-(2-Nitroprop-1-en-1-yl)-4-methoxybenzene: Contains a methoxy group instead of a trifluoromethoxy group, leading to differences in reactivity and biological activity.

The uniqueness of 1-(2-Nitroprop-1-en-1-yl)-4-(trifluoromethoxy)benzene lies in the combination of its functional groups, which confer distinct chemical reactivity and potential for diverse applications in scientific research.

Biological Activity

1-(2-Nitroprop-1-en-1-yl)-4-(trifluoromethoxy)benzene is a compound of interest due to its unique structural features, including a nitro group and a trifluoromethoxy group. These functional groups are known to influence the biological activity of compounds significantly. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of 1-(2-Nitroprop-1-en-1-yl)-4-(trifluoromethoxy)benzene can be represented as follows:

C10H8F3N2O3\text{C}_{10}\text{H}_{8}\text{F}_{3}\text{N}_{2}\text{O}_{3}

This structure includes:

  • A nitro group (NO2-NO_2), which is often associated with various biological activities, including antimicrobial and anticancer properties.
  • A trifluoromethoxy group (OCF3-O-CF_3), which can enhance lipophilicity and alter the compound's interaction with biological targets.

Biological Activity Overview

Recent studies have highlighted the diverse biological activities exhibited by nitro-containing compounds. The presence of the nitro group in 1-(2-Nitroprop-1-en-1-yl)-4-(trifluoromethoxy)benzene suggests potential for various pharmacological effects:

Antimicrobial Activity

Nitro compounds are well-documented for their antimicrobial properties. The mechanism typically involves the reduction of the nitro group to form reactive intermediates that can damage bacterial DNA. For instance, similar nitro compounds like metronidazole demonstrate significant efficacy against anaerobic bacteria by producing toxic radicals upon reduction .

CompoundActivityMechanism
1-(2-Nitroprop-1-en-1-yl)-4-(trifluoromethoxy)benzeneAntimicrobial (hypothetical based on structure)Reduction forms reactive intermediates
MetronidazoleAntibacterialDNA damage via radical formation

Anticancer Properties

Nitro groups can also play a role in anticancer activity. They may act as prodrugs that require metabolic activation to exert cytotoxic effects on cancer cells. The reduction of the nitro group can lead to the formation of compounds that interact with cellular macromolecules, disrupting cancer cell proliferation .

The biological activity of 1-(2-Nitroprop-1-en-1-yl)-4-(trifluoromethoxy)benzene is likely influenced by:

  • Electrophilic Character : The nitro group can engage in electrophilic aromatic substitution reactions, potentially modifying proteins or nucleic acids.
  • Reduction Pathways : Enzymatic reduction of the nitro group may produce reactive species that interact with various biomolecules, leading to inhibition of key enzymes or pathways involved in disease processes .

Case Studies and Research Findings

A review of literature from 2018 to 2022 reveals several studies focusing on similar nitro compounds and their biological activities:

  • Antimicrobial Studies : Research indicates that derivatives with nitro groups show enhanced antibacterial activity against strains like Staphylococcus aureus and Pseudomonas aeruginosa. For example, certain nitro derivatives demonstrated minimal inhibitory concentrations (MICs) in the low micromolar range .
  • Anticancer Research : Some studies have investigated the cytotoxic effects of nitro-containing compounds on various cancer cell lines. Results indicated that these compounds could induce apoptosis through DNA damage mechanisms .
  • Inflammation Inhibition : Nitro compounds have been shown to inhibit inflammatory pathways by modulating enzyme activity related to cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), suggesting potential applications in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Nitroprop-1-en-1-yl)-4-(trifluoromethoxy)benzene?

  • Methodology : The compound can be synthesized via a nitropropene introduction to a trifluoromethoxybenzene scaffold. A common approach involves:

Trifluoromethoxy group installation : React 4-hydroxybenzaldehyde with a trifluoromethylating agent (e.g., CF₃O⁻ under basic conditions) to form 4-(trifluoromethoxy)benzaldehyde .

Nitropropene formation : Perform a nitroaldol (Henry) reaction between 4-(trifluoromethoxy)benzaldehyde and nitroethane, followed by dehydration using acid catalysis (e.g., HCl or H₂SO₄) to yield the α,β-unsaturated nitro group .
Key Considerations : Monitor reaction conditions (temperature, solvent) to avoid over-oxidation of the nitro group.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR Analysis :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.0 ppm), nitropropene protons (δ 6.5–7.5 ppm for vinyl protons), and trifluoromethoxy splitting patterns .
  • ¹⁹F NMR : Confirm the trifluoromethoxy group (δ −55 to −60 ppm) .
    • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₁₀H₈F₃NO₃, theoretical MW 255.05).
    • X-ray Crystallography : Resolve stereochemistry and confirm the E/Z configuration of the nitropropene moiety using SHELXL .

Q. How does the nitro group influence the compound’s reactivity?

  • Electrophilic Substitution : The nitro group deactivates the benzene ring, directing further substitutions to meta/para positions relative to the trifluoromethoxy group.
  • Reduction Potential : The nitropropene group can be reduced to an amine or hydroxylamine derivative using catalytic hydrogenation (e.g., H₂/Pd-C) .
  • Nucleophilic Attack : The electron-deficient nitropropene may undergo Michael addition with nucleophiles (e.g., thiols or amines) .

Advanced Research Questions

Q. How can stereochemical outcomes (E/Z isomerism) be controlled during synthesis?

  • Methodology :

  • Sharpless Dihydroxylation : Use chiral catalysts (e.g., AD mix-α/β) to induce asymmetry in intermediates, as demonstrated in related trifluoromethoxybenzene syntheses .
  • Steric Effects : Adjust substituents on the nitropropene chain (e.g., bulky groups) to favor one isomer via kinetic control.
    • Analysis : Compare NMR coupling constants (J values) of vinyl protons (E isomer: J ≈ 12–16 Hz; Z isomer: J ≈ 8–12 Hz) .

Q. What computational tools predict the compound’s interactions in biological systems?

  • Molecular Docking : Use software like AutoDock Vina to model binding affinities with target proteins (e.g., nitroreductases or cytochrome P450 enzymes).
  • DFT Calculations : Optimize geometry and calculate electrostatic potential surfaces (EPS) to assess nucleophilic/electrophilic sites .
  • Contradictions : Experimental vs. computational binding energies may vary due to solvent effects or protein flexibility. Validate with in vitro assays.

Q. What are the challenges in analyzing thermal stability and decomposition pathways?

  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (typically >200°C for nitroaromatics).
  • Mechanistic Insights : Nitro groups may decompose exothermically, releasing NOx gases. Monitor using coupled TGA-FTIR .
  • Safety Protocols : Conduct small-scale tests in controlled environments due to explosive risks .

Key Research Considerations

  • Contradictions in Synthesis : While and use Sharpless conditions for diastereoselectivity, alternative routes (e.g., non-chiral catalysts) may yield racemic mixtures, complicating purification.
  • Safety : Nitro compounds require strict handling protocols (e.g., blast shields, remote manipulation tools) due to explosive potential .

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